molecular formula C18H27BrN2O B3853682 4-(4-bromophenyl)-1'-ethyl-1,4'-bipiperidin-4-ol

4-(4-bromophenyl)-1'-ethyl-1,4'-bipiperidin-4-ol

Cat. No. B3853682
M. Wt: 367.3 g/mol
InChI Key: FNYZEPZBUIMYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-1'-ethyl-1,4'-bipiperidin-4-ol, also known as BZP-OH, is a psychoactive compound that belongs to the piperidine class of molecules. It is a derivative of benzylpiperazine (BZP), which is a recreational drug that is commonly used as a substitute for amphetamine. BZP-OH is a promising molecule in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1'-ethyl-1,4'-bipiperidin-4-ol is not fully understood, but it is thought to act as a dopamine receptor agonist. It may also interact with other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which may contribute to its analgesic and anticonvulsant effects. This compound has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-bromophenyl)-1'-ethyl-1,4'-bipiperidin-4-ol is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are many potential future directions for research on 4-(4-bromophenyl)-1'-ethyl-1,4'-bipiperidin-4-ol. One area of interest is the development of this compound as a treatment for Parkinson's disease and other neurodegenerative disorders. Another potential direction is the development of this compound as a treatment for inflammatory disorders. Further research is also needed to fully understand the mechanism of action of this compound and its effects in vivo.

Scientific Research Applications

4-(4-bromophenyl)-1'-ethyl-1,4'-bipiperidin-4-ol has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-(4-bromophenyl)-1-(1-ethylpiperidin-4-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O/c1-2-20-11-7-17(8-12-20)21-13-9-18(22,10-14-21)15-3-5-16(19)6-4-15/h3-6,17,22H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYZEPZBUIMYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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